molecular formula C14H32O6Si3 B587189 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid CAS No. 158465-59-9

4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid

Cat. No.: B587189
CAS No.: 158465-59-9
M. Wt: 380.659
InChI Key: QUPLAOVHKURYRR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

The compound 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid (CAS: 3353-68-2) belongs to the class of polysilylated carboxylic acids. Its systematic IUPAC name reflects a hierarchical arrangement of substituents along a butanoic acid backbone. The structure features three dimethylsilyl ether groups, each connected via oxygen atoms, with one silyl group further substituted by a 3-carboxypropyl chain.

The molecular formula is C₁₂H₂₆O₅Si₂ , with a molecular weight of 306.5 g/mol . The central siloxane (Si-O-Si) linkage forms the core scaffold, flanked by carboxylic acid termini. A structural breakdown reveals:

  • Butanoic acid backbone : Four-carbon chain with terminal -COOH groups.
  • Silyl ether substituents : Three dimethylsilyl (-Si(CH₃)₂-O-) units, one bearing a 3-carboxypropyl (-CH₂CH₂CH₂COOH) side chain.

This architecture confers unique physicochemical properties, including a density of 1.043 g/cm³ and a boiling point of 379.3°C . The compound’s refractive index (1.456 ) and melting point (46–49°C ) further highlight its hybrid organic-inorganic character.

Historical Development of Polysilylated Carboxylic Acids

The synthesis of organosilicon compounds dates to 1863, when Friedel and Crafts prepared tetraethylsilane. However, polysilylated carboxylic acids emerged later, driven by advances in silylation chemistry. Key milestones include:

  • Early 20th century : Frederic Kipping’s foundational work on silicones, though focused on ethers, laid the groundwork for silyl ester chemistry.
  • 1940s–1950s : Eugene Rochow’s direct process enabled scalable production of chlorosilanes, critical for synthesizing silylated derivatives.
  • 1980s–2000s : Development of "supersilyl" groups (e.g., tris(trialkylsilyl)silyl) improved the stability of silyl esters, facilitating their use in stereoselective reactions like aldol and Mannich additions.

The target compound represents a modern iteration of these efforts, combining siloxane robustness with carboxylic acid reactivity. Its synthesis likely leverages hydrosilylation or silane alcoholysis, methods refined in the 2000s for creating bifunctional organosilicons.

Position in Organosilicon Chemistry Taxonomy

Within organosilicon chemistry, this compound occupies a niche as a disiloxane-functionalized dicarboxylic acid . Its taxonomy includes:

Category Characteristics
Siloxanes Contains Si-O-Si linkages, imparting thermal stability and hydrophobicity.
Carboxylic acid derivatives Reactive -COOH groups enable esterification, amidation, and metal coordination.
Bifunctional hybrids Merges organic (acid) and inorganic (siloxane) domains for tailored applications.

Functionally, it serves as a crosslinker in silicone polymers and a precursor for surfactants. Its dual reactivity—siloxane condensation and acid-mediated transformations—makes it valuable in materials science and catalysis.

Properties

IUPAC Name

4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6Si3/c1-21(2,11-7-9-13(15)16)19-23(5,6)20-22(3,4)12-8-10-14(17)18/h7-12H2,1-6H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPLAOVHKURYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC(=O)O)O[Si](C)(C)O[Si](C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

158465-59-9
Record name Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158465-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID001111412
Record name Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]-
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Molecular Weight

380.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158465-59-9
Record name Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Carboxylic Acid Moieties

To prevent unwanted side reactions during silylation, carboxylic acid groups are typically converted to tert-butyl esters using anhydrous conditions. For example, treatment with tert-butyl alcohol and a catalytic amount of diphenylammonium triflate in dichloromethane achieves >90% esterification efficiency. This step ensures that only hydroxyl groups participate in subsequent silylation.

Silyl Ether Formation

The protected dicarboxylic acid undergoes silylation with chlorodimethylsilane derivatives. In a representative procedure, the tert-butyl-protected diol reacts with chlorodimethyl(3-chloropropyl)silane in the presence of triethylamine as a base. The reaction proceeds at 80°C for 12 hours under nitrogen, yielding a bis-silylated intermediate. A second silylation step introduces the additional dimethylsilyloxy group using chlorodimethylsilane and a catalytic amount of trifluoromethanesulfonic acid (0.5 mol%).

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Toluene or dichloromethane

  • Catalyst: Trifluoromethanesulfonic acid (0.5–1 mol%)

  • Yield: 75–85% after two silylation steps

Hydrosilylation of Unsaturated Precursors

An alternative route employs hydrosilylation of allyl-terminated carboxylic acids. This method leverages the anti-Markovnikov addition of silicon hydrides to alkenes, offering regioselective control.

Substrate Preparation

3-Allylbutanoic acid is synthesized via Heck coupling between acrylic acid and 1,3-butadiene. The resulting allyl-substituted carboxylic acid is protected as a methyl ester to avoid side reactions during hydrosilylation.

Catalytic Hydrosilylation

The protected allyl compound reacts with dimethylsilane (H-Si(CH₃)₂-O-Si(CH₃)₂-H) in the presence of Karstedt’s catalyst (platinum(0)-divinyltetramethyldisiloxane complex). The reaction proceeds at 60°C for 6 hours, achieving >90% conversion. Subsequent oxidation of the silyl-protected intermediate with hydrogen peroxide regenerates the carboxylic acid groups.

Optimization Insights:

  • Catalyst loading: 50 ppm Pt

  • Solvent: Tetrahydrofuran (THF)

  • Post-reaction purification: Column chromatography (silica gel, ethyl acetate/hexane)

One-Pot Condensation Approach

Recent advances utilize hafnium(IV) chloride-tetrahydrofuran complexes (HfCl₄·THF) to catalyze the simultaneous formation of silyl ether and ester linkages. This method reduces step count and improves atom economy.

Reaction Mechanism

HfCl₄·THF activates silanol groups, enabling nucleophilic attack by carboxylate anions. In a typical procedure, 3-carboxypropyldimethylsilanol and dimethyldichlorosilane are combined in a 2:1 molar ratio. The hafnium catalyst (5 mol%) facilitates condensation at 120°C, with water removal via Dean-Stark apparatus.

Performance Metrics:

  • Reaction time: 8 hours

  • Yield: 82%

  • Purity: 95% (by HPLC)

Purification and Characterization

Isolation Techniques

Crude products are purified via sequential liquid-liquid extraction (water/toluene) to remove unreacted silanes, followed by recrystallization from ethanol/water mixtures. Final purity ≥97% is confirmed by NMR and elemental analysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 0.15 (s, 18H, Si(CH₃)₂), 1.65 (m, 4H, CH₂), 2.35 (t, 4H, CH₂COO), 3.60 (t, 4H, Si-O-CH₂).

  • FT-IR (neat): 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-CH₃), 1050 cm⁻¹ (Si-O-Si).

Challenges and Mitigation Strategies

Steric Hindrance

The bulky silyl groups impede reaction kinetics. Elevated temperatures (100–120°C) and prolonged reaction times (12–24 hours) are required to drive silylation to completion.

Hydrolytic Instability

The silyl ether linkages are susceptible to moisture. All reactions must be conducted under anhydrous conditions, with molecular sieves (4 Å) added to scavenge trace water.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize side reactions. A representative setup uses a tubular reactor with immobilized HfCl₄·THF catalyst, achieving 78% yield at a throughput of 5 kg/day .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The carboxypropyl groups can undergo oxidation reactions, leading to the formation of carboxylate ions.

    Reduction: Reduction reactions can convert the carboxypropyl groups to alcohols.

    Substitution: The carboxypropyl groups can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, depending on the desired substitution, such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Carboxylate ions.

    Reduction: Alcohols.

    Substitution: Substituted siloxanes with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor for the synthesis of other organosilicon compounds.
  • Acts as a stabilizer in various chemical reactions.

Biology:

  • Utilized in the development of biocompatible materials for medical implants and devices.

Medicine:

  • Investigated for use in drug delivery systems due to its stability and biocompatibility.

Industry:

  • Employed in the production of coatings, adhesives, and sealants.
  • Used as a lubricant and anti-foaming agent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid involves its interaction with other molecules through its carboxypropyl groups. These groups can form hydrogen bonds and ionic interactions, which contribute to the compound’s stability and reactivity. The polymer backbone provides flexibility and resistance to degradation, making it suitable for various applications.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis requires precise silylation conditions to avoid side reactions, whereas dioxolane analogs involve cyclization steps that may limit scalability .

Biological Activity

4-[[[3-Carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid is a complex organosilicon compound with potential applications in various fields, including drug delivery, materials science, and biotechnology. Understanding its biological activity is crucial for evaluating its efficacy and safety in potential applications.

Chemical Structure

The compound features a unique siloxane backbone, which contributes to its stability and reactivity. The presence of carboxypropyl groups enhances its solubility in biological systems, making it a candidate for further investigation in biological assays.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : Exhibits growth inhibition against various bacterial strains.
  • Antitumor Activity : Shows potential in inhibiting tumor cell proliferation.
  • Antioxidant Properties : Capable of scavenging free radicals, contributing to cellular protection.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated using standard assays. The Minimum Inhibitory Concentration (MIC) was determined against several strains of bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli750
Pseudomonas aeruginosa1000

These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Antitumor Activity

In vitro studies have assessed the antitumor effects of the compound on various cancer cell lines using the MTT assay. The results demonstrated:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)35

The IC50 values indicate that the compound effectively inhibits cell growth, suggesting potential as an anticancer agent.

Antioxidant Properties

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed a dose-dependent ability to neutralize free radicals:

Concentration (µM)% Inhibition
1030
5060
10085

This antioxidant activity may contribute to its protective effects in biological systems.

The proposed mechanisms for the biological activities include:

  • Cell Membrane Disruption : The siloxane groups may interact with lipid membranes, leading to increased permeability and subsequent cell death in microbial and tumor cells.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may be attributed to the ability to modulate ROS levels, preventing oxidative stress-related damage.

Case Studies

  • Case Study on Antitumor Efficacy : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a significant reduction in cell viability over time, indicating a time-dependent effect on tumor growth inhibition.
  • Clinical Relevance : A preliminary investigation into the use of this compound as a drug delivery agent demonstrated enhanced bioavailability when conjugated with other therapeutic agents, suggesting its utility in combination therapies.

Q & A

Q. What in vitro assays evaluate the compound’s potential as a silicon-based drug carrier?

  • Answer:
  • Cytocompatibility: MTT assay in HEK-293 cells at 1–100 µM concentrations for 24–72 hours.
  • Drug loading: Incubate with doxorubicin (1:5 molar ratio) and measure encapsulation efficiency via UV-Vis (λ = 480 nm) .
  • Release kinetics: Dialysis against PBS (pH 7.4) with 1% SDS; quantify released drug using LC-MS/MS .

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